2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Overview
Description
“2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied . For instance, one compound was prepared by the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H7O3N3 . It contains an imidazole ring attached to a pyridine ring, with a carboxylic acid group at the 5-position .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is OC1=NC2=CC(C(O)=O)=CN=C2N1C, and its InChI is 1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13) .Scientific Research Applications
Synthesis and Methodology Advances
The field of organic synthesis has seen significant advancements with the development of methods to synthesize highly functionalized imidazo heterocycles, including derivatives of 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid. A noteworthy contribution includes the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a considerable improvement over traditional in-flask methods. This process facilitates the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolating intermediates, showcasing a shift towards more efficient and sustainable chemical synthesis processes (Herath, Dahl, & Cosford, 2010).
Mechanistic Insights and Chemical Transformations
Explorations into the functionalization reactions of related compounds, like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, have led to the synthesis of 3H-imidazo[4,5-b] pyridine derivatives. Such studies not only expand the synthetic toolbox but also offer valuable insights into reaction mechanisms, further enriching our understanding of complex chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).
Application in Material Science
In material science, the synthesis of mixed-lanthanide metal-organic frameworks (M'LnMOFs) using derivatives of imidazo[4,5-b]pyridine as ligands demonstrates the applicability of these compounds beyond mere chemical interest. These frameworks have been employed as ratiometric luminescent sensors for temperature, exhibiting excellent linear response relationships and high relative sensitivity, thereby highlighting the potential of imidazo[4,5-b]pyridine derivatives in developing advanced materials for sensing applications (Yang et al., 2018).
Advances in Catalysis
Research in catalysis has also benefited from the study of imidazo[4,5-b]pyridine derivatives. For instance, the Cu-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine C-H bonds using DMSO under oxidative conditions showcases innovative approaches to functionalizing these heterocycles. This method not only produces derivatives in good yields but also leverages environmentally friendly molecular oxygen as the oxidant, marking a step towards greener chemical processes (Cao et al., 2015).
properties
IUPAC Name |
2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-2-1-3-5(8-4)10-7(13)9-3/h1-2H,(H,11,12)(H2,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOPNRQOQDLFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
CAS RN |
1783316-82-4 | |
Record name | 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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